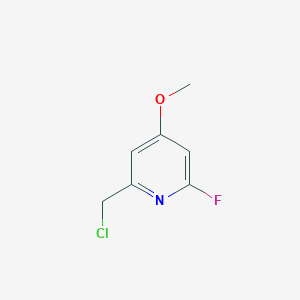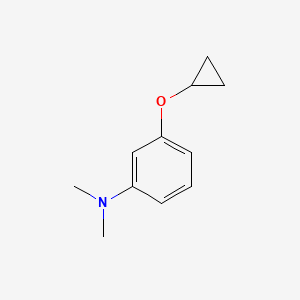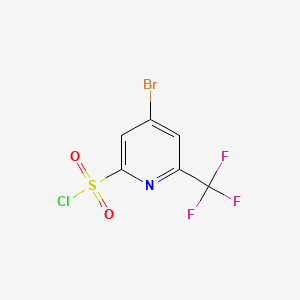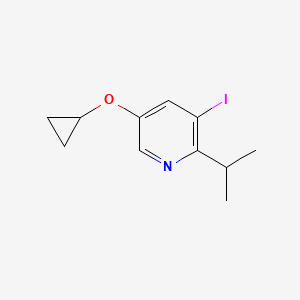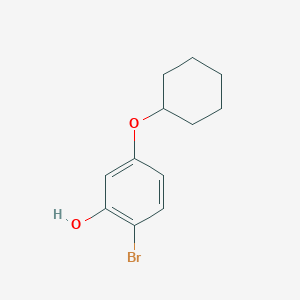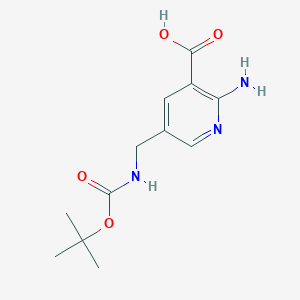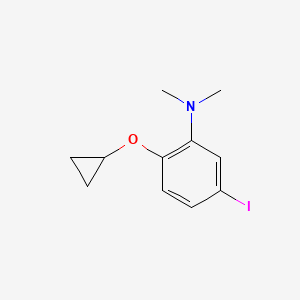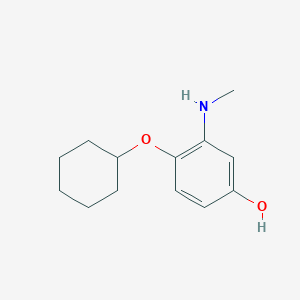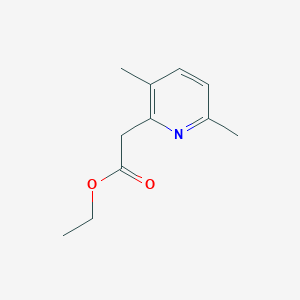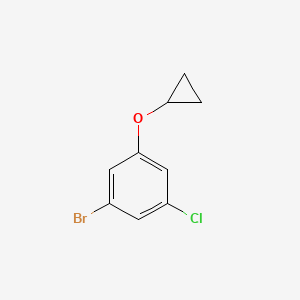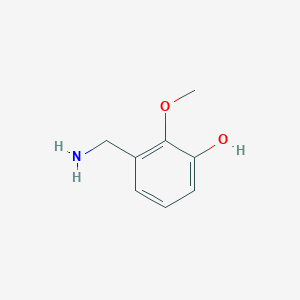
3-(Aminomethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-methoxyphenol: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the third carbon of a 2-methoxyphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with formaldehyde and ammonia under controlled conditions. This Mannich reaction results in the formation of the desired aminomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups, such as amines or alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Aminomethyl)-2-methoxyphenol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, it can alter their function and influence cellular processes.
Comparison with Similar Compounds
3-(Aminomethyl)phenol: Lacks the methoxy group, which may affect its reactivity and interactions.
2-Methoxyphenol (Guaiacol): Lacks the aminomethyl group, limiting its potential for certain chemical modifications.
3-(Aminomethyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.
Uniqueness: 3-(Aminomethyl)-2-methoxyphenol is unique due to the presence of both the aminomethyl and methoxy groups on the phenol ring
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,5,9H2,1H3 |
InChI Key |
MWMAXRIRXNYYMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
